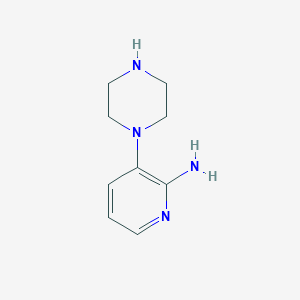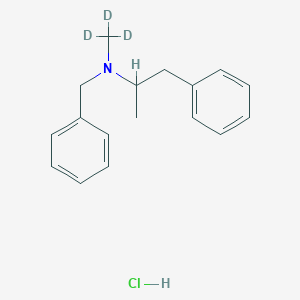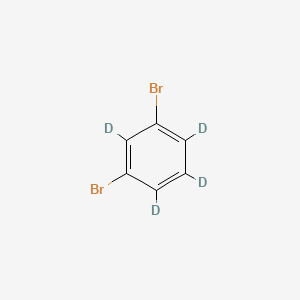
1,3-Dibromobenzene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromobenzene-d4 is a deuterated derivative of 1,3-dibromobenzene, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is an aryl bromide and an isomer of dibromobenzene, appearing as a colorless liquid at room temperature . The presence of deuterium makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromobenzene-d4 can be synthesized through the diazotization of 3-bromoaniline, followed by a Sandmeyer reaction with cuprous bromide . The reaction conditions typically involve:
- Diazotization: 3-bromoaniline is treated with nitrous acid to form a diazonium salt.
- Sandmeyer Reaction: The diazonium salt is then reacted with cuprous bromide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and Sandmeyer reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromobenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Though less common, it can undergo oxidation to form dibromo derivatives of phenols or quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions typically yield substituted benzene derivatives.
- Oxidation reactions can produce dibromo-phenols or dibromo-quinones.
Scientific Research Applications
1,3-Dibromobenzene-d4 is widely used in scientific research due to its unique properties:
Biology: Employed in labeling studies to track molecular interactions and pathways.
Medicine: Investigated for its potential in developing therapeutic agents.
Industry: Used in the production of polymers and advanced materials through reactions like Suzuki coupling.
Mechanism of Action
The mechanism of action of 1,3-dibromobenzene-d4 primarily involves its reactivity as an aryl bromide. The bromine atoms can participate in various substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is leveraged in synthetic chemistry to create complex molecules.
Comparison with Similar Compounds
- 1,2-Dibromobenzene
- 1,4-Dibromobenzene
- 1,3-Dichlorobenzene
Comparison: 1,3-Dibromobenzene-d4 is unique due to the presence of deuterium, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics. Compared to its non-deuterated counterparts, it provides enhanced resolution and sensitivity in spectroscopic analyses .
Properties
Molecular Formula |
C6H4Br2 |
|---|---|
Molecular Weight |
239.93 g/mol |
IUPAC Name |
1,3-dibromo-2,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
JSRLURSZEMLAFO-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])Br)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
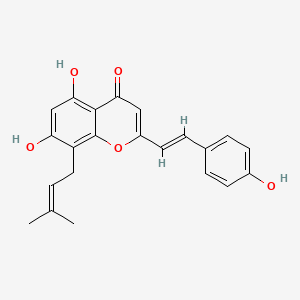
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

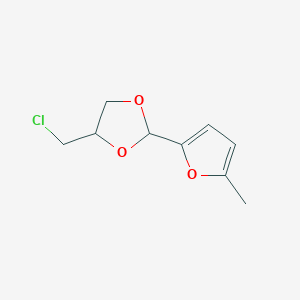

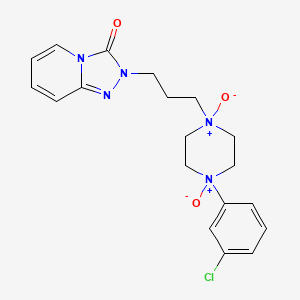

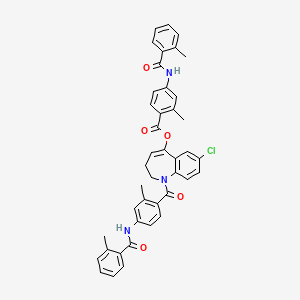
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
